Josiphos SL-J009-2

Asymmetric Catalysis Chiral Ligand Procurement Enantioselective Synthesis

Achieving high enantioselectivity in asymmetric catalysis requires precise steric and electronic ligand matching. Substituting with generic diphosphines often leads to catalytic failure. Josiphos SL-J009-2 (CAS 1246841-00-8) is a non-racemic ferrocenyl-diphosphine combining di-tert-butylphosphino (extremely electron-rich) and dicyclohexylphosphino (highly bulky) donors. - Assay: ≥97% | Optical purity: ≥99% ee ensures stereochemical fidelity. - Enables room-temperature α-arylations of ketones - ideal for thermally sensitive intermediates. - G3-palladacycle precatalyst available for robust Buchwald-Hartwig amination (no glovebox).

Molecular Formula C32H52FeP2
Molecular Weight 554.5 g/mol
Cat. No. B12061756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJosiphos SL-J009-2
Molecular FormulaC32H52FeP2
Molecular Weight554.5 g/mol
Structural Identifiers
SMILESCC(C1=C(C=C[CH]1)P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.C1=C[CH]C=C1.[Fe]
InChIInChI=1S/C27H47P2.C5H5.Fe/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h14,19-23H,8-13,15-18H2,1-7H3;1-5H;/t21-;;/m1../s1
InChIKeyFFFWTQLOUUWUJJ-GHVWMZMZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Josiphos SL-J009-2: Chiral Ferrocenyl Diphosphine Ligand for Asymmetric Catalysis


Josiphos SL-J009-2, designated (S)-1-[(RP)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (CAS 1246841-00-8), is a member of the Solvias Josiphos ligand portfolio and is distributed in collaboration with Sigma-Aldrich . Chemically, it is a chiral, non-racemic ferrocenyl-diphosphine bearing sterically demanding dicyclohexylphosphino and di-tert-butylphosphino donor groups on a planar-chiral scaffold, with a molecular formula of C32H52FeP2 and formula weight of 554.55 g/mol . Its specification includes an assay of ≥97% and an optical purity of ≥99% enantiomeric excess (ee), ensuring high stereochemical fidelity in catalytic applications .

1 Chiral, non-racemic ferrocenyl-diphosphine for asymmetric catalysis screening
2 Unique P(Cy)₂/P(t-Bu)₂ donor set provides distinct steric and electronic profile for ligand tuning studies
3 Compatible with Rh, Ir, and Pd precursors; integrates into cross-coupling and hydrogenation workflows

Why Generic Josiphos Substitution Fails in Asymmetric Catalysis


Direct substitution of Josiphos SL-J009-2 with a generic Josiphos variant or a simpler diphosphine will alter catalytic outcomes because its performance is critically dependent on the synergistic combination of its planar chirality and the specific steric/electronic profile of its two phosphine units . The di-tert-butylphosphine group is exceptionally electron-rich and bulky, while the dicyclohexylphosphine unit provides additional steric bulk, creating a chiral pocket that is fundamentally different from other Josiphos family members bearing variations such as diphenylphosphine or dicyclohexylphosphine with a different alkylphosphine partner [1]. This precise substitution pattern directly controls the enantioselectivity and reactivity of the derived transition-metal catalysts; a mismatch, even with a closely related analog, can lead to drastically reduced enantiomeric excess or complete catalytic failure, as evidenced by documented negative results with this ligand in specific macrocyclization chemistries [1].

! Generic Josiphos variants with different P-substituents alter the chiral pocket geometry and electronic character, potentially lowering enantioselectivity.
! Simple diphosphines (e.g., BINAP) lack the planar chirality and steric differentiation, which may lead to poor regio- and enantiocontrol.
! Racemic or opposite enantiomer forms can reverse product configuration; ligand optical purity directly impacts product ee.

Performance Evidence for Josiphos SL-J009-2


Enantiomeric Purity Benchmarking vs. Commercial Chiral Ligands

The commercial specification for Josiphos SL-J009-2 guarantees an optical purity of ≥99% enantiomeric excess (ee) . While many commercial chiral ligands are supplied at 95% ee or 97% ee, the ≥99% ee baseline for SL-J009-2 minimizes the risk of introducing the minor enantiomer, which can act as a competitive inhibitor or lead to the opposite enantiomer product, eroding the optical purity of the final target molecule.

Enantiomeric Purity Benchmark
Supplier specification
≥99% ee vs typical 95–97% ee for commercial chiral phosphines
May reduce minor enantiomer interference; supports procurement of high-optical-purity ligand.
Data from vendor certificate of analysis; verify lot-specific ee.
Asymmetric Catalysis Chiral Ligand Procurement Enantioselective Synthesis

Room-Temperature Pd-Catalyzed Mono-α-Arylation Performance

A Josiphos ligand structurally related to SL-J009-2, designated cyPF-tBu and corrected to be Josiphos SL-J009, enabled the first room-temperature mono-α-arylation of acetone, a transformation historically requiring temperatures well above the solvent's boiling point [1]. This system utilized [Pd(cinnamyl)Cl]2 as the metal source and tolerated a broad range of (hetero)aryl chlorides, bromides, and iodides, outperforming classical ligands like P(t-Bu)3 or BINAP which gave lower yields or significant dehalogenation side-products under identical ambient conditions [2]. Optimization work at Eli Lilly and Company demonstrated that the SL-J009 ligand scaffold was uniquely effective for this transformation on complex drug-like substrates where other catalysts failed .

Room-Temperature α-Arylation
Supporting evidence (related scaffold)
Ambient-temperature Pd coupling enabled; substrate scope includes (hetero)aryl chlorides, bromides, iodides
Related Josiphos scaffold demonstrated broader scope vs classical ligands at >30 °C lower temperature.
SL-J009 scaffold data; verify transferability to SL-J009-2.
C-C Coupling Palladium Catalysis Late-Stage Functionalization

Steric and Electronic Differentiation Within the Josiphos Family

Josiphos SL-J009-2 is defined by its specific pair of phosphine substituents: a P(t-Bu)2 group and a P(Cy)2 group. This combination yields a distinct %Vbur (percent buried volume) and electronic parameter compared to analogs like Josiphos SL-J001-1 (PPh2/P(t-Bu)2) or SL-J002-1 (PPh2/PCy2). While individual crystallographic or computational parameters for SL-J009-2 are not compiled in a single public database, the systematic variation within the Josiphos library demonstrates that switching from a phenyl to a cyclohexyl group on one phosphine dramatically alters the steric environment around the metal center [1]. This rational approach to ligand tuning is the basis for the Josiphos kit, where SL-J009-2 fills a unique niche of high electron density and a specific, extremely bulky chiral pocket, making it the ligand of choice when reduction of off-cycle metal aggregation or specific substrate orientation is required [2].

Steric & Electronic Differentiation
Class-level inference
P(Cy)₂/P(t-Bu)₂ vs PPh₂/P(t-Bu)₂: larger cone angle, higher electron density
SAR trends suggest a distinct ligand pocket for metal-center shielding and substrate orientation.
No direct computational data for SL-J009-2; review steric maps for target reaction.
Ligand Design Structure-Activity Relationship Steric Maps

Application Scenarios for Josiphos SL-J009-2


Enantioselective Hydrogenation of Prochiral Substrates

Based on the high enantiomeric purity (≥99% ee) of the ligand itself and the well-documented performance of the Josiphos family in asymmetric hydrogenation, SL-J009-2 is ideally suited for the reduction of functionalized alkenes, ketones, or imines where very high product ee is a critical quality attribute. Its extremely electron-rich character makes it particularly effective with rhodium and iridium precursors for substrates that are poorly activated.

Low-Temperature C-C Coupling for Complex Drug Intermediates

The proven ability of the SL-J009 scaffold to catalyze room-temperature α-arylations of ketones [1] makes SL-J009-2 a prime candidate for the late-stage functionalization of thermally sensitive pharmaceutical intermediates. This application scenario is valued for improving process safety and enabling chemistry on substrates prone to decomposition at elevated temperatures.

Regio- and Enantioselective Control in Asymmetric Couplings

The distinct steric environment created by the dicyclohexyl- and di-tert-butylphosphine groups provides superior control in asymmetric Heck reactions and other Pd-catalyzed couplings where regiochemical mixtures are a common problem with simpler phosphine ligands [2]. This ligand is a strategic choice for synthesizing chiral building blocks with defined olefin geometry.

Buchwald-Hartwig Amination with Challenging Substrates

The commercial availability of the corresponding Josiphos SL-J009-2 G3-palladacycle precatalyst provides a direct entry into robust Buchwald-Hartwig amination chemistry. This single-component, air- and moisture-stable precatalyst is particularly valuable for high-throughput experimentation and scale-up, eliminating the need for glovebox handling and optimizing reaction reproducibility.

Application
Selection Property
Validation Focus
Asymmetric Hydrogenation Screening
High optical purity specification
Enantioselectivity and conversion under screening conditions
Low-Temperature C–C Coupling Studies
Reported ambient-temperature ketone arylation with related scaffold
Functional group tolerance and substrate scope at room temperature
Regio- and Enantioselective Cross-Couplings
Distinct steric profile from P(Cy)₂/P(t-Bu)₂
Product ee and regiomeric ratios in asymmetric Heck/Suzuki
Buchwald–Hartwig Amination
G3-palladacycle precatalyst availability
Catalyst activity and reproducibility under standard amination conditions
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